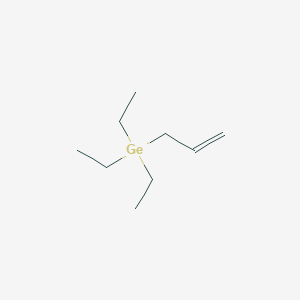

烯丙基三乙基锗烷

描述

Synthesis Analysis

Allyltriethylgermane can be synthesized through various methods . One such method involves the reaction of allylmagnesium chloride and triethylgermanium chloride . Another method involves the chemoselective allylation of aldimine with allyltriethylgermane by the combined use of BF3•OEt2 and AcOH .

Molecular Structure Analysis

The molecular formula of Allyltriethylgermane is C9H20Ge . It has a molecular weight of 200.89500 . The exact mass is 202.07800 . The structure of Allyltriethylgermane can be analyzed using various techniques such as X-ray crystallography .

Chemical Reactions Analysis

Allyltriethylgermane reacts with aldimines in preference to aldehydes by means of BF3•OEt2 and AcOH to afford homoallylic amines in high yields . This reaction forms the basis of three-component syntheses of homoallytic amines starting from aldehyde, aniline, and allylgermane .

Physical And Chemical Properties Analysis

Allyltriethylgermane has a density of 1 g/cm3 . It has a boiling point of 181-182ºC . The flash point is 55.5ºC . The refractive index is 1.4594 . The vapor pressure is 1.11mmHg at 25°C .

科学研究应用

有机合成中的化学选择性烯丙基化

Allyltriethylgermane在醛亚胺的化学选择性烯丙基化中被使用,正如Akiyama等人(1999年)的研究所证明的那样。这种反应涉及BF3•OEt2和AcOH,可以高产率地合成高丙烯胺。这种方法在有机合成中提供了一种战略方法,特别是在复杂分子结构的构建方面(Akiyama et al., 1999)。

有机金属化学中的机理洞察

1983年,Leshina和同事探索了烯丙基三乙基锗烷与三氯溴甲烷的反应,使用了射频探测和化学诱导动态核极化(CIDNP)。他们的发现提供了这种反应中自由基阶段的证据,为有机金属化学反应的机理提供了洞察(Leshina et al., 1983)。

有机卤化物的烯丙基化

Nakano、Kosugi和Migita(1996年)报告了烯丙基三丁基锗烷与有机卤化物的反应,这与烯丙基三乙基锗烷密切相关。在偶氮异丁腈或二氯三(三苯基膦)钌(II)的存在下,这种反应促进了有机卤化物的烯丙基化。这项研究有助于更广泛地了解锗基试剂如何应用于有机合成(Nakano et al., 1996)。

探索替代有毒有机锡试剂

Booth等人(2007年)研究了替代烯丙基锡烷的方法,通常用于有机合成,但因其毒性和环境问题而闻名。他们发现烯丙基锗试剂,如烯丙基三乙基锗烷,可能是可行的替代方案,从而促进更安全和更环保的合成过程(Booth et al., 2007)。

有机合成中的高产率形成

Nakano和同事(2001年)强调了Pd2(dba)3在催化二锗烷与烯丙基氯化物反应中的有效应用,以产生烯丙基锗烷。这种方法代表了有机锗化学领域的重大进展,为高产率形成烯丙基锗烷提供了一条途径(Nakano et al., 2001)。

安全和危害

属性

IUPAC Name |

triethyl(prop-2-enyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20Ge/c1-5-9-10(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBOIDRKLXQFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Ge](CC)(CC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170792 | |

| Record name | Germanium, triethylallyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyltriethylgermane | |

CAS RN |

1793-90-4 | |

| Record name | Triethyl-2-propen-1-ylgermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1793-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium, triethylallyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001793904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium, triethylallyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

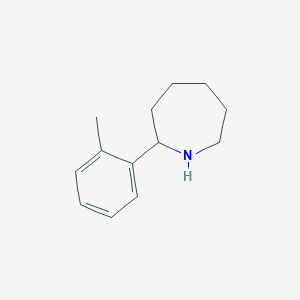

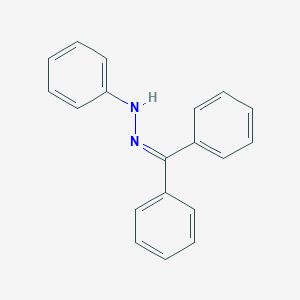

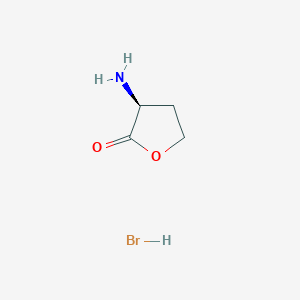

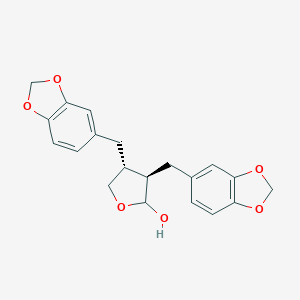

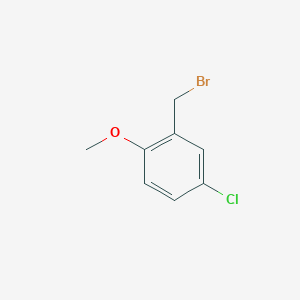

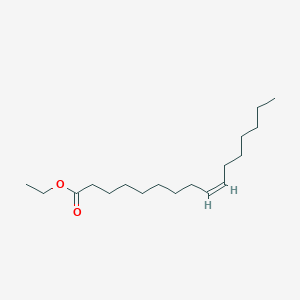

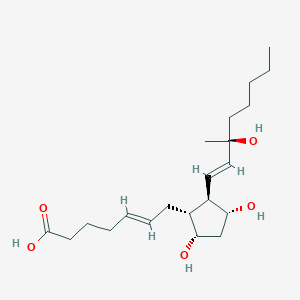

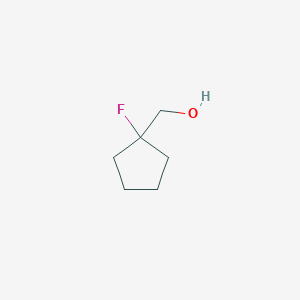

Feasible Synthetic Routes

Q & A

Q1: What is the primary reaction that Allyltriethylgermane undergoes with aldimines, and how does this reaction compare to its reactivity with aldehydes?

A1: Allyltriethylgermane demonstrates chemoselective allylation, preferentially reacting with aldimines over aldehydes in the presence of Boron trifluoride diethyl etherate (BF3•OEt2) and acetic acid (AcOH) catalysts. [, ] This reaction yields homoallylic amines in high yields. [, ] The presence of both catalysts is crucial for this chemoselectivity. [, ]

Q2: What are some applications of Allyltriethylgermane in synthetic chemistry?

A2: Allyltriethylgermane serves as a valuable reagent in synthesizing homoallylic amines. [, ] It enables a three-component synthesis where an aldehyde, aniline, and Allyltriethylgermane react to form the desired homoallylic amine product. [] This reaction highlights the compound's utility in constructing complex molecules from readily available starting materials.

Q3: What techniques are used to study the decomposition of Allyltriethylgermane?

A3: The decomposition of Allyltriethylgermane has been studied using pyrolysis coupled with gas-phase analysis. [] This approach allows researchers to identify the gaseous products formed during thermal decomposition, providing insights into the decomposition mechanisms and pathways. This information is valuable for understanding the compound's behavior at elevated temperatures and its potential applications in chemical vapor deposition processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)